molecular formula C5H4F2OS B8431491 (4,5-Difluoro-2-thienyl)methanol

(4,5-Difluoro-2-thienyl)methanol

Cat. No.: B8431491
M. Wt: 150.15 g/mol
InChI Key: QXAVIZZLUKMYHT-UHFFFAOYSA-N
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Description

(4,5-Difluoro-2-thienyl)methanol is a fluorinated thiophene derivative featuring a hydroxymethyl (-CH₂OH) group at the 2-position of the thienyl ring and fluorine substituents at the 4- and 5-positions. This compound belongs to a class of organofluorine molecules, where the electronegative fluorine atoms and the polar hydroxymethyl group synergistically influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula

C5H4F2OS

Molecular Weight

150.15 g/mol

IUPAC Name

(4,5-difluorothiophen-2-yl)methanol

InChI

InChI=1S/C5H4F2OS/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2

InChI Key

QXAVIZZLUKMYHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1F)F)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol This thiazole-based compound contains dual hydroxymethyl groups and a trifluoromethylphenyl substituent. Compared to (4,5-Difluoro-2-thienyl)methanol, the trifluoromethyl group enhances lipophilicity, while the thiazole ring contributes to π-π stacking interactions. Such structural differences may lead to distinct solubility profiles and biological activity. For instance, thiazole derivatives are often explored for antimicrobial or anticancer properties, whereas thiophene-based alcohols like this compound may prioritize electronic modulation for optoelectronic applications .

b. 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone This triazole derivative features difluorophenyl and sulfonyl groups. The fluorine atoms here improve metabolic stability and binding affinity in drug candidates. Such differences highlight how fluorination position and auxiliary functional groups dictate molecular behavior .

c. 2',2'-Difluorodeoxycytidine (dFdC) A nucleoside analog with dual fluorine atoms at the 2'-position of the ribose ring. While structurally distinct from this compound, dFdC demonstrates the role of fluorination in enhancing enzymatic resistance and cytotoxicity.

Physicochemical Properties

Property This compound (Inferred) Methanol (Reference) (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol
Boiling Point ~200–220°C (estimated) 64.7°C >250°C
Solubility Moderate in polar aprotic solvents Miscible in water Low in water, high in DMF/DMSO
LogP ~1.5–2.0 (predicted) -0.77 ~2.5–3.0
Fluorine Impact Electron-withdrawing, stabilizes ring N/A Enhances lipophilicity

Note: Data inferred from structural analogs and solvent interactions described in , and 8.

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